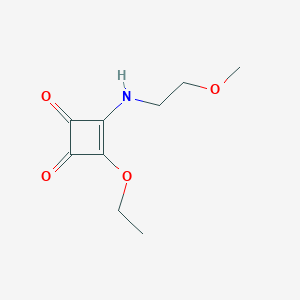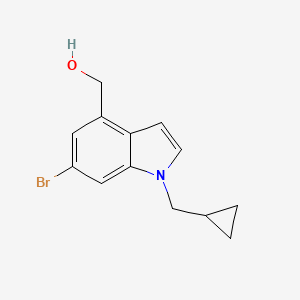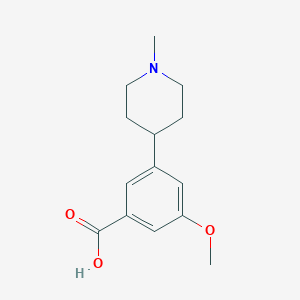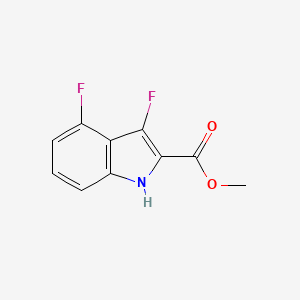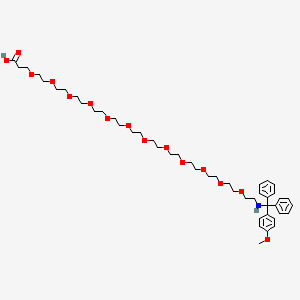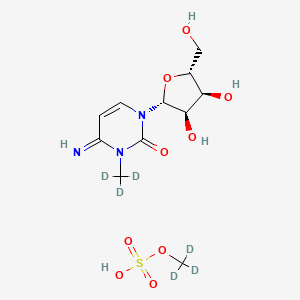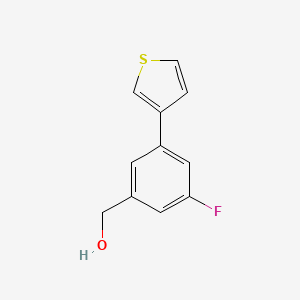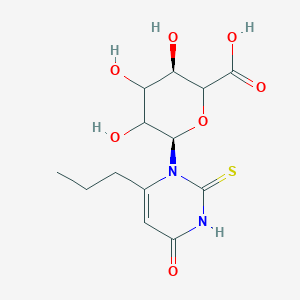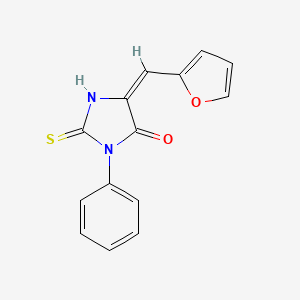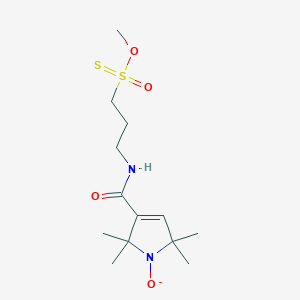
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfonothioyl group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through a Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. The sulfonothioyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfonothioyl chloride reacts with the pyrrole derivative under basic conditions. The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the pyrrole reacts with an amine in the presence of a coupling agent such as EDC·HCl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonothioyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dimethoxybenzamides: Known for their antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamides: Exhibits similar biological activities and structural features.
Uniqueness
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide is unique due to its combination of a pyrrole ring with a sulfonothioyl group and a carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H23N2O4S2- |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide |
InChI |
InChI=1S/C13H23N2O4S2/c1-12(2)9-10(13(3,4)15(12)17)11(16)14-7-6-8-21(18,20)19-5/h9H,6-8H2,1-5H3,(H,14,16)/q-1 |
InChI-Schlüssel |
HGBNFWIQRMLVPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(N1[O-])(C)C)C(=O)NCCCS(=O)(=S)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


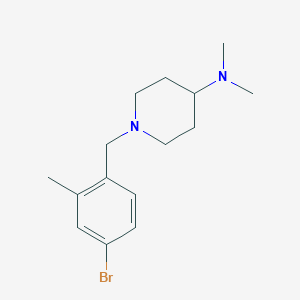
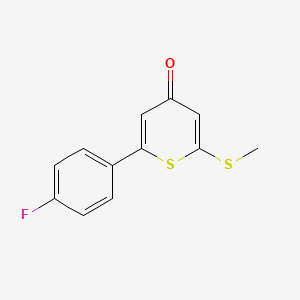
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
